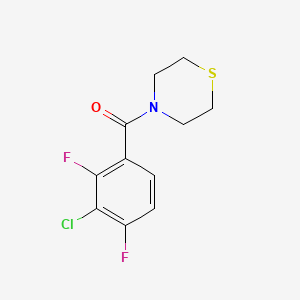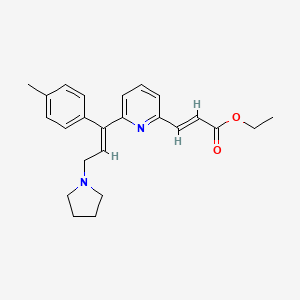
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C12H14BrIN2O and a molecular weight of 409.06 g/mol . This compound is characterized by the presence of both bromine and iodine atoms on a phenyl ring, along with a piperazine moiety substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination and Iodination: The phenyl ring is first brominated and iodinated to introduce the bromine and iodine atoms at the 2 and 5 positions, respectively.
Piperazine Introduction: The piperazine ring is then introduced through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with the brominated and iodinated phenyl compound.
Methanone Formation: Finally, the methanone group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or iodine atoms.
Scientific Research Applications
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and iodine atoms, along with the piperazine moiety, allows the compound to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone
- (2-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone
- (2-Bromo-5-methylphenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
The uniqueness of (2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone lies in the presence of both bromine and iodine atoms on the phenyl ring, which can significantly influence its reactivity and binding properties compared to similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C12H14BrIN2O |
|---|---|
Molecular Weight |
409.06 g/mol |
IUPAC Name |
(2-bromo-5-iodophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14BrIN2O/c1-15-4-6-16(7-5-15)12(17)10-8-9(14)2-3-11(10)13/h2-3,8H,4-7H2,1H3 |
InChI Key |
YQUHOSZAWAOJIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


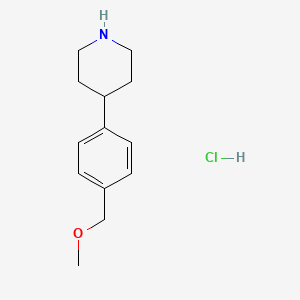
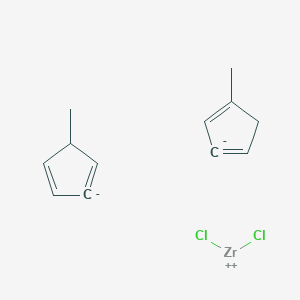
![3-[Amino(phenyl)methyl]aniline](/img/structure/B14762092.png)
![4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B14762099.png)
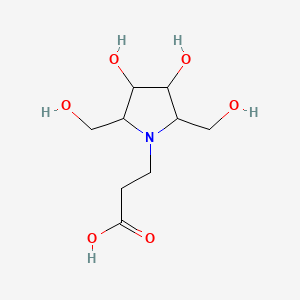
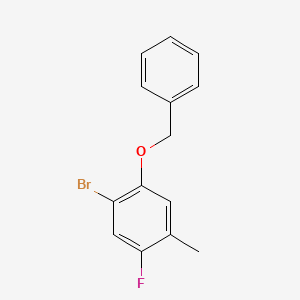
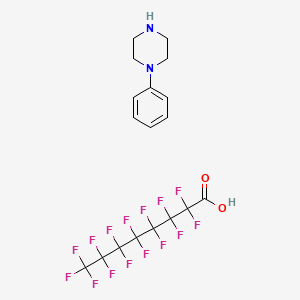
![N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide](/img/structure/B14762117.png)
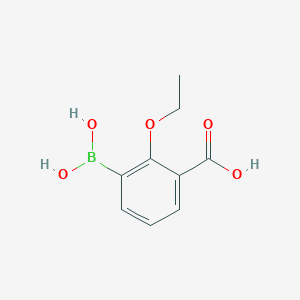

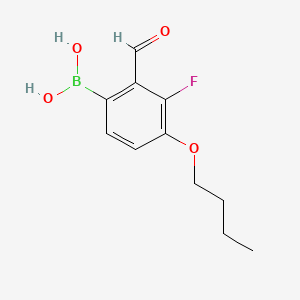
![3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid](/img/structure/B14762155.png)
